
1-(Methylsulfonyl)-4-nitrobenzene
Overview
Description
1-(Methylsulfonyl)-4-nitrobenzene is an organic compound characterized by a benzene ring substituted with a methylsulfonyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methylsulfonyl)-4-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-(methylsulfonyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the methylsulfonyl group.
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(Methylsulfonyl)-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methylsulfonyl group can be oxidized to a sulfone group using strong oxidizing agents.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 1-(Methylsulfonyl)-4-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: this compound sulfone.
Scientific Research Applications
Organic Synthesis
1-(Methylsulfonyl)-4-nitrobenzene serves as an important intermediate in the synthesis of various organic compounds. It is utilized in:
- Nucleophilic Substitution Reactions : The compound can act as a sulfonylating agent, facilitating the introduction of sulfonyl groups into other organic molecules. This property is crucial in the synthesis of pharmaceuticals and agrochemicals .
- Decarboxylation Reactions : It has been noted to participate in decarboxylation reactions under specific conditions, yielding various substituted aromatic compounds. For example, it was produced unexpectedly during the oxidation of 4-nitrophenylthioacetic acid .
Medicinal Chemistry
The compound's nitro group is significant for its biological activity:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics .
- Anti-inflammatory Properties : Some studies suggest that compounds containing the methylsulfonyl group may possess anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis .
Analytical Chemistry
This compound is used as a standard in analytical chemistry:
- Chromatography : It serves as a reference compound in chromatography for identifying and quantifying similar sulfone compounds in complex mixtures .
Data Table: Summary of Applications
Application Area | Specific Use | Notes |
---|---|---|
Organic Synthesis | Nucleophilic substitution | Important for synthesizing sulfonyl compounds |
Decarboxylation | Yields various substituted aromatics | |
Medicinal Chemistry | Antimicrobial activity | Potential for new antibiotic development |
Anti-inflammatory properties | Possible treatment for arthritis | |
Analytical Chemistry | Chromatographic standard | Used for quantifying sulfone compounds |
Case Study 1: Synthesis of Sulfone Derivatives
In a study published by the Royal Society of Chemistry, researchers demonstrated the synthesis of various sulfone derivatives using this compound as a key starting material. The process involved nucleophilic substitution reactions leading to high yields of desired products .
A study evaluated the antimicrobial properties of several nitrobenzene derivatives, including this compound. The results indicated significant antimicrobial activity against Gram-positive bacteria, suggesting its potential application in pharmaceutical formulations .
Mechanism of Action
The mechanism of action of 1-(Methylsulfonyl)-4-nitrobenzene depends on its chemical interactions with other molecules. The nitro group can participate in electron-withdrawing interactions, affecting the reactivity of the benzene ring. The methylsulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. These interactions are crucial in determining the compound’s reactivity and its role in various chemical processes.
Comparison with Similar Compounds
- 1-(Methylsulfonyl)-2-nitrobenzene
- 1-(Methylsulfonyl)-3-nitrobenzene
- 1-(Methylsulfonyl)-4-aminobenzene
Comparison: 1-(Methylsulfonyl)-4-nitrobenzene is unique due to the specific positioning of the nitro and methylsulfonyl groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different chemical behaviors, making it suitable for specific applications where other isomers may not be as effective.
Biological Activity
1-(Methylsulfonyl)-4-nitrobenzene is an aromatic compound characterized by the presence of a methylsulfonyl group and a nitro group attached to a benzene ring. Its unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and toxicological implications.
The molecular formula for this compound is C7H9N2O2S. The compound appears as a yellow crystalline solid and exhibits distinct chemical reactivity due to its functional groups. The nitro group allows for reduction to form reactive intermediates, while the methylsulfonyl group can participate in various substitution and oxidation reactions.
The biological activity of this compound primarily arises from its interaction with cellular components. The nitro group can be reduced to form nitroso or hydroxylamine derivatives, which can interact with proteins and nucleic acids, altering their function and influencing cellular pathways .
Key Mechanisms:
- Reduction: The nitro group can undergo enzymatic reduction, leading to the formation of reactive intermediates that may bind covalently to cellular macromolecules.
- Substitution Reactions: The methylsulfonyl group may facilitate nucleophilic substitution reactions, which can modify biomolecules and influence signaling pathways.
- Oxidative Stress: The compound may induce oxidative stress through the generation of reactive oxygen species (ROS), potentially leading to cellular damage .
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity: Studies have shown that this compound possesses antimicrobial properties against several bacterial strains. Its ability to disrupt cellular processes in bacteria makes it a candidate for further development as an antibacterial agent.
- Cytotoxicity: In vitro studies demonstrate that this compound can induce cytotoxic effects in cancer cell lines, suggesting potential applications in cancer therapy. The mechanism involves apoptosis induction through oxidative stress pathways .
- Anti-inflammatory Effects: Preliminary data suggests that the compound may exhibit anti-inflammatory properties by modulating cytokine production in immune cells.
Case Studies
Several studies have investigated the effects of this compound on various biological systems:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations above 50 µg/mL, with minimal inhibitory concentration (MIC) values determined for both strains .
- Cytotoxicity in Cancer Cells : In a study focusing on breast cancer cell lines (MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM after 48 hours of exposure .
- Inflammatory Response Modulation : Research involving macrophage cell lines showed that treatment with the compound reduced the secretion of pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent .
Data Table: Biological Activity Summary
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of S. aureus and E. coli at >50 µg/mL | |
Cytotoxicity | IC50 ~30 µM in MCF-7 cells | |
Anti-inflammatory | Reduced TNF-alpha and IL-6 secretion |
Toxicological Implications
While the biological activities present promising therapeutic avenues, potential toxicological effects must be considered. The compound's ability to generate ROS raises concerns regarding oxidative damage to healthy cells. Further studies are needed to assess its safety profile and long-term effects on human health.
Q & A
Q. Basic: What are the optimal synthetic routes for 1-(Methylsulfonyl)-4-nitrobenzene, and how can purity be ensured?
Methodological Answer:
this compound is synthesized via oxidation of sulfides to sulfones. A high-yield (95–96%) method involves using nonanebis(peroxoic acid) as an oxidizing agent under mild conditions (room temperature, short reaction time) . Key steps include:
- Purification: Recrystallization from ethanol or chromatography.
- Purity Validation: Batch-specific COA (Certificate of Analysis) with HPLC or GC-MS to confirm ≥98% purity. Structural confirmation via (δ 3.13 ppm for methylsulfonyl group; δ 8.14–8.45 ppm for aromatic protons) and IR (peaks at 1149 cm, 1287 cm) .
Q. Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: identifies methylsulfonyl (singlet at δ 3.13 ppm) and nitro-substituted aromatic protons (doublets at δ 8.14–8.45 ppm) .
- X-ray Crystallography: Single-crystal studies reveal planar geometry with bond lengths (C–S: 1.77 Å, S–O: 1.43 Å) and dihedral angles (nitro group: 5.2° from benzene plane), confirming steric/electronic effects .
- Mass Spectrometry: GC-MS (EI) shows molecular ion peak at m/z 201 ([M]) .
Q. Advanced: How do electronic and steric effects of substituents influence reactivity in electrophilic aromatic substitution (EAS)?
Methodological Answer:
- Electronic Effects: The nitro (-NO) and methylsulfonyl (-SOCH) groups are strong electron-withdrawing groups (EWGs), deactivating the benzene ring and directing incoming electrophiles to the meta position.
- Steric Effects: Methylsulfonyl’s bulkiness reduces regioselectivity in crowded reaction environments. Computational studies (DFT) can model charge distribution to predict reactivity .
- Experimental Validation: Competitive EAS reactions (e.g., nitration) show reduced para-substitution compared to monosubstituted analogs .
Q. Advanced: What challenges arise in reducing the nitro group, and how are they mitigated?
Methodological Answer:
- Challenges: Simultaneous reduction of nitro and sulfonyl groups may occur. For example, catalytic hydrogenation (H/Pd-C) risks over-reduction to amine derivatives.
- Solutions:
Q. Advanced: How does the crystal structure inform intermolecular interactions and stability?
Methodological Answer:
- Crystal Packing: X-ray data (R factor = 0.042) shows molecules arranged in a herringbone pattern via van der Waals forces.
- Hydrogen Bonding: Weak C–H···O interactions between sulfonyl oxygen and adjacent nitro groups (distance: 2.89 Å) enhance thermal stability (mp 140°C) .
- Stability Implications: Hygroscopicity is low due to limited polar surface area, making the compound suitable for long-term storage.
Q. Advanced: What role does this compound play in pharmaceutical intermediate synthesis?
Methodological Answer:
- Applications:
- Methodology:
Q. Advanced: How are computational methods used to predict reactivity and optimize synthesis?
Methodological Answer:
- DFT Calculations: Model transition states for sulfonation or nitration to predict activation energies.
- Solvent Effects: COSMO-RS simulations optimize solvent selection (e.g., DMF vs. acetonitrile) for solubility and reaction rates.
- Case Study: MD simulations show sulfonyl group rotation barriers (ΔG = 12 kcal/mol), influencing conformational stability in solution .
Properties
IUPAC Name |
1-methylsulfonyl-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XONGBDXIFQIQBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293128 | |
Record name | 1-(Methylsulfonyl)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10293128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2976-30-9 | |
Record name | Methyl 4-nitrophenyl sulfone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87342 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Methylsulfonyl)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10293128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Methylsulphonyl)nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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